![molecular formula C13H17N5O2 B2817116 ethyl 1-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxylate CAS No. 874382-53-3](/img/structure/B2817116.png)
ethyl 1-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxylate
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Overview
Description
“Ethyl 1-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxylate” is a small molecule that features the privileged pyrazolo [3,4- d ]pyrimidine scaffold . It has been synthesized as a novel CDK2 targeting compound .
Synthesis Analysis
The synthesis of this compound involves the use of the ethyl ester derivative in absolute ethanol, to which hydrazine hydrate is added dropwise . The reaction mixture is then heated at reflux for several hours .Molecular Structure Analysis
The molecular structure of this compound includes a pyrazolo[3,4-d]pyrimidine core, which is a bicyclic aromatic system containing nitrogen atoms . This core is attached to a piperidine ring through a carboxylate ester linkage .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound primarily include the formation of the pyrazolo[3,4-d]pyrimidine core and the subsequent attachment of the piperidine ring . The exact details of these reactions would depend on the specific conditions and reagents used .Scientific Research Applications
Biomedical Applications
The compound belongs to the group of heterocyclic compounds known as 1H-pyrazolo[3,4-b]pyridines . These compounds have been extensively studied for their biomedical applications . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described, which are included in more than 5500 references .
Antiviral and Antitumor Agents
Due to their structural similarities to nucleic bases, pyrazolo[5,1-c][1,2,4]triazines, a related group of compounds, may act as metabolites and therefore they can be useful as antiviral and antitumor agents . They have indicated a remarkable cytotoxic activity against colon, breast, and lung carcinoma cells .
In Vitro Anticancer Screening
The synthesized compounds of this family have been used for in vitro anticancer screening .
Drug Design
The compound can be used in the design of novel drugs . The results and discussions of these designs can provide valuable insights into the potential applications of the compound .
Mechanism of Action
Target of Action
The primary target of ethyl 1-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxylate is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial enzyme involved in cell cycle regulation and is an appealing target for cancer treatment .
Mode of Action
This compound acts as an inhibitor of CDK2 . It binds to the active site of the enzyme, thereby preventing its interaction with cyclin A2 . This inhibition disrupts the normal progression of the cell cycle, particularly the transition from the G1 phase to the S phase .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, a fundamental process in cellular replication. By blocking CDK2, the compound prevents the phosphorylation of retinoblastoma protein (Rb), a key event in cell cycle progression. This leads to cell cycle arrest, thereby inhibiting the proliferation of cancer cells .
Result of Action
The compound’s action results in significant cytotoxic activities against various cancer cell lines . It has been shown to inhibit the growth of MCF-7 and HCT-116 cell lines with IC50 values in the nanomolar range . Additionally, it induces apoptosis within HCT cells .
Future Directions
The future directions for research on this compound could include further investigation of its anticancer activity, particularly its effects on different types of cancer cells . Additionally, more detailed studies of its physical and chemical properties, as well as its safety profile, would be beneficial.
properties
IUPAC Name |
ethyl 1-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O2/c1-2-20-13(19)9-3-5-18(6-4-9)12-10-7-16-17-11(10)14-8-15-12/h7-9H,2-6H2,1H3,(H,14,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IATPTVGTDUGNEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=NC=NC3=C2C=NN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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